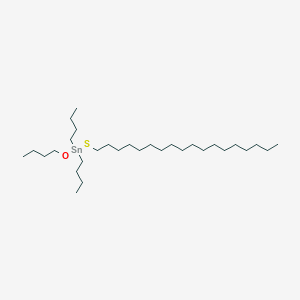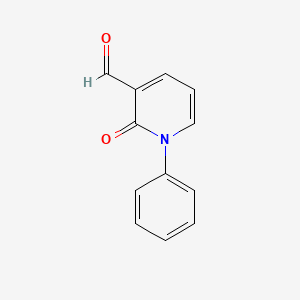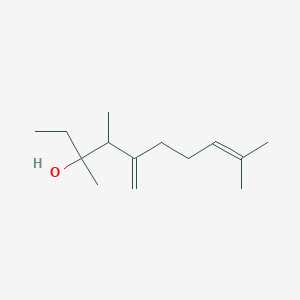
3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL typically involves the use of terpenoid precursors. One common method includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and oxidation steps to introduce the necessary functional groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Chemistry: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL is used as a building block in organic synthesis, particularly in the synthesis of complex terpenoid structures. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactivity. Terpenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
2,4,9-Trimethyl-5-methylidenedec-8-en-3-ol: This compound has a similar structure but differs in the position of the methyl groups.
3,4-Disubstituted maleimides: These compounds share some structural similarities and are known for their biological activity.
Uniqueness: 3,4,9-Trimethyl-5-methylidenedec-8-EN-3-OL is unique due to its specific arrangement of methyl groups and double bond, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
61685-50-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3,4,9-trimethyl-5-methylidenedec-8-en-3-ol |
InChI |
InChI=1S/C14H26O/c1-7-14(6,15)13(5)12(4)10-8-9-11(2)3/h9,13,15H,4,7-8,10H2,1-3,5-6H3 |
InChI Key |
MAGMTTUVEKIOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C(=C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


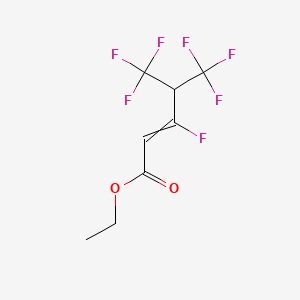
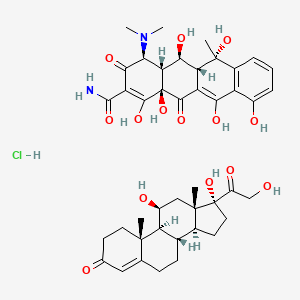
![(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14556905.png)
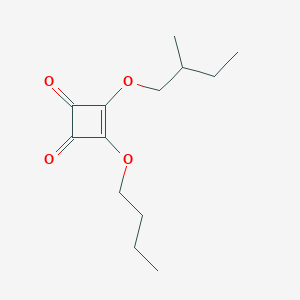
![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)
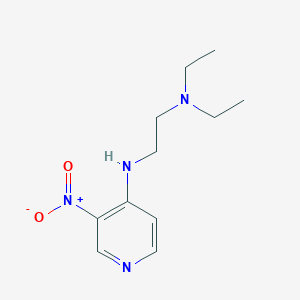


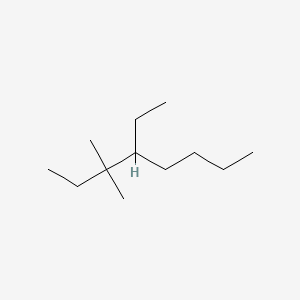
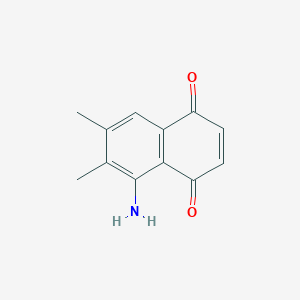
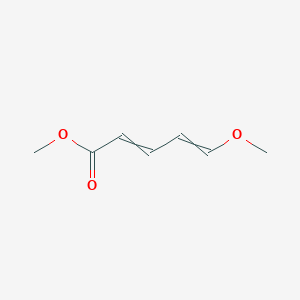
![Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium](/img/structure/B14556974.png)
